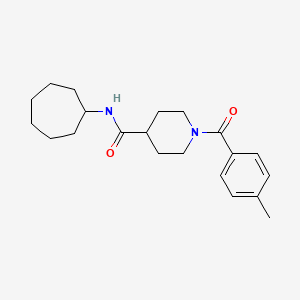
2,2,3,3-tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate, commonly known as TFM, is a potent insecticide that has been widely used for the control of aquatic pests. TFM is a white crystalline powder that is soluble in organic solvents and water. It has a molecular weight of 335.69 g/mol and a melting point of 126-128°C. TFM is a highly effective insecticide that has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
TFM acts as an acetylcholinesterase inhibitor, which disrupts the nervous system of the target organism. This leads to paralysis and death of the organism. TFM is highly selective for the nervous system of aquatic pests, which makes it an effective insecticide for the control of these pests.
Biochemical and Physiological Effects:
TFM has been shown to have a number of biochemical and physiological effects on aquatic pests. These effects include inhibition of acetylcholinesterase, disruption of ion channels, and alteration of neurotransmitter release. TFM has also been shown to affect the metabolism of aquatic pests, leading to increased energy expenditure and decreased feeding behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFM has a number of advantages for use in lab experiments. It is highly effective in killing aquatic pests, and has a low toxicity to non-target organisms such as fish and humans. TFM is also relatively easy to synthesize and purify, which makes it a cost-effective option for use in lab experiments. However, TFM has some limitations for use in lab experiments. It has a short half-life in water, which means that it needs to be applied frequently to maintain its effectiveness. TFM can also have some negative effects on non-target organisms such as insects and crustaceans.
Direcciones Futuras
There are a number of future directions for research on TFM. One area of research is the development of new formulations of TFM that are more effective and have a longer half-life in water. Another area of research is the study of the effects of TFM on non-target organisms such as insects and crustaceans. Additionally, research could be conducted on the potential use of TFM for the control of other aquatic pests such as zebra mussels and Asian carp. Finally, research could be conducted on the potential use of TFM in combination with other insecticides to increase its effectiveness and reduce its negative effects on non-target organisms.
Métodos De Síntesis
TFM can be synthesized by the reaction of 3-chloro-4-methoxyaniline with 2,2,3,3-tetrafluoropropyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine or pyridine. The final product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TFM has been extensively studied for its effectiveness in the control of aquatic pests such as sea lampreys, which are a major threat to the Great Lakes ecosystem. TFM is also used for the control of other aquatic pests such as leeches, snails, and fish. TFM is highly effective in killing these pests and has a low toxicity to non-target organisms such as fish and humans.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl N-(3-chloro-4-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO3/c1-19-8-3-2-6(4-7(8)12)17-10(18)20-5-11(15,16)9(13)14/h2-4,9H,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVXKHLUGUXRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OCC(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl (3-chloro-4-methoxyphenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5783984.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5784021.png)
![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)

![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B5784064.png)




![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)